molecular formula C21H24Cl2N2O B12483997 N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12483997
M. Wt: 391.3 g/mol
InChI Key: FMXLWVYQTRYWTE-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[222]octan-3-amine is a complex organic compound with a unique structure that combines a benzyl group, a dichlorobenzyl group, and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxybenzylamine to form an intermediate. This intermediate is then reacted with 1-azabicyclo[2.2.2]octane-3-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[222]octan-3-amine is unique due to its azabicyclo octane structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

N-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H24Cl2N2O/c22-18-5-4-17(20(23)11-18)14-26-19-3-1-2-15(10-19)12-24-21-13-25-8-6-16(21)7-9-25/h1-5,10-11,16,21,24H,6-9,12-14H2

InChI Key

FMXLWVYQTRYWTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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